molecular formula C6H3N5O B2371159 7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 89488-67-5

7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B2371159
CAS No.: 89488-67-5
M. Wt: 161.124
InChI Key: MSOCXWGXAHHXKE-UHFFFAOYSA-N
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Description

7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 89975-58-6) is a high-purity, nitrogen-rich heterocyclic compound serving as a versatile scaffold in medicinal chemistry research. This compound is part of the nitrile-containing azolopyrimidine chemotype, which has been identified as a promising structure for developing novel anticancer agents. Recent studies highlight that derivatives of this core structure exhibit selective cytotoxic activity against various human cancer cell lines, including bladder carcinoma (T-24) and glioblastoma (A-172), by inducing cell cycle arrest and inhibiting proliferative activity . The molecular mechanism is under investigation, with in silico studies suggesting a potential interaction with cyclin-dependent kinase 2 . Furthermore, related triazolopyrimidine scaffolds are being explored as potent inhibitors of enzymes like xanthine oxidase (XO), a key target in treating hyperuricemia and gout . The compound's structure, confirmed by its molecular formula C7H5N5O and molecular weight of 175.15 g/mol, features a fused triazole-pyrimidine core with an electron-withdrawing nitrile group, making it a valuable building block for synthesizing more complex molecules for biological evaluation . This product is intended for research purposes in chemistry and biology laboratories. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N5O/c7-1-4-2-8-6-9-3-10-11(6)5(4)12/h2-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOCXWGXAHHXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N2C(=N1)N=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent One-Pot Synthesis Strategies

Base-Catalyzed Condensation Reactions

A widely adopted method involves the one-pot reaction of 3-amino-1,2,4-triazole, aryl aldehydes, and malononitrile under basic conditions. Sodium hydroxide (20–50 mol%) in ethanol serves as the catalyst, enabling cyclization at reflux temperatures (70–80°C) or under ultrasonic irradiation (25–30°C, 250 W). The reaction proceeds via three stages:

  • Schiff base formation : Condensation between 3-amino-1,2,4-triazole and aldehydes generates an imine intermediate.
  • Michael addition : Malononitrile attacks the α,β-unsaturated imine, forming a nitrile-substituted adduct.
  • Cyclization and aromatization : Intramolecular nucleophilic attack and dehydration yield the triazolopyrimidine core.

Optimized conditions :

  • Ultrasonic irradiation reduces reaction time from 2 hours (reflux) to 60 minutes with comparable yields (75–84%).
  • Electron-withdrawing substituents on aryl aldehydes (e.g., 4-nitrobenzaldehyde) enhance reaction rates due to increased electrophilicity.
Table 1: Yield Variation with Aldehyde Substituents
Aldehyde Substituent Yield (%) Reaction Time (min)
4-NO₂-C₆H₄ 67 60
4-CH₃O-C₆H₄ 84 60
2-Cl-C₆H₃ 83 60

Data adapted from ultrasonic irradiation experiments.

Transition Metal-Catalyzed Approaches

Oxovanadium(V)-Porphyrin Complexes

The oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst [(VO)TPP][(TCM)₄] enables solvent-free synthesis at 100°C. This method leverages:

  • Geminal-vinylogous anomeric oxidation : The vanadium center activates aldehydes for nucleophilic attack while facilitating dehydrogenation.
  • Cooperative catalysis : The porphyrin framework stabilizes transition states through π-π interactions.

Key advantages :

  • Eliminates solvent waste (E-factor < 1)
  • Achieves 89–92% yields for electron-rich aryl aldehydes
Table 2: Catalyst Performance Comparison
Catalyst Temperature (°C) Yield Range (%)
NaOH (20 mol%) 70–80 68–84
[(VO)TPP][(TCM)₄] 100 85–92

Data synthesized from.

Cyclization of Preformed Intermediates

Diaminotriazole-Ketone Condensation

Alternative routes involve cyclocondensation of 3,5-diamino-1,2,4-triazole with β-ketonitriles. For example, reaction with 3-oxo-3-arylpropanenitriles in acetic acid at 120°C produces the target compound via:

  • Knoevenagel adduct formation between the ketonitrile and triazole amine.
  • 6-π electrocyclization to form the pyrimidine ring.
  • Oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Critical parameters :

  • Acetic acid concentration >80% prevents side reactions
  • DDQ stoichiometry (1.2 equiv) ensures complete dehydrogenation

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of translating batch processes to continuous flow systems:

  • Microreactor design : Stainless steel tubular reactor (ID 2 mm, L 10 m)
  • Residence time : 8–12 minutes at 140°C
  • Productivity : 1.2 kg/day with 94% purity

Economic analysis :

  • Raw material costs reduced by 40% compared to batch processing
  • Energy consumption decreases from 18 kWh/kg (batch) to 9.7 kWh/kg (flow)

Mechanistic Insights and Byproduct Analysis

Competing Reaction Pathways

Parallel pathways observed in NaOH-catalyzed systems include:

  • Retro-aldichain decomposition : Leads to 5-aminotriazole byproducts at pH >12
  • Over-alkylation : Occurs with excess aldehyde, forming N7-aryl derivatives

Mitigation strategies :

  • Maintain pH 8–9 using buffer systems
  • Stoichiometric aldehyde control (1.05 equiv)

Chemical Reactions Analysis

Types of Reactions

7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of triazolo[1,5-a]pyrimidine compounds exhibit antiviral properties. A study highlighted the utility of 7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile in the treatment and prevention of viral diseases. The compound's structure allows it to interact with viral enzymes, inhibiting their activity and thus preventing viral replication .

Antiparasitic Properties

The compound has also shown promise in antiparasitic applications. Studies involving transition metal complexes of 7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine indicate that these complexes possess significant antiparasitic activity against various pathogens. The coordination of metal ions enhances the biological efficacy of the compound .

Fluorescent Probes

The photophysical properties of 7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine derivatives have been explored for use as fluorescent probes in biological imaging. These compounds can serve as lipid droplet biomarkers in cancer cell lines like HeLa and L929 cells. Their ability to fluoresce under specific conditions makes them valuable tools for studying cellular processes and dynamics .

Synthesis of Novel Derivatives

The synthesis of new derivatives based on the 7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine scaffold has been a focus area for researchers aiming to enhance its pharmacological properties. Various synthetic routes have been developed to modify the core structure to improve potency and selectivity against specific biological targets .

Case Studies

Study Focus Findings
Study on Antiviral ActivityInvestigated the efficacy against viral enzymesDemonstrated significant inhibition of viral replication
Transition Metal ComplexesExplored antiparasitic propertiesShowed enhanced activity against parasites compared to non-complexed forms
Fluorescent ProbesEvaluated photophysical propertiesIdentified as effective lipid droplet biomarkers in cancer cells

Mechanism of Action

The mechanism of action of 7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific triazolo-pyrimidine core, which imparts distinct chemical and biological properties

Biological Activity

7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core with a carbonitrile group at position 6. Its molecular formula is C8H5N5OC_8H_5N_5O and it has a molecular weight of approximately 185.16 g/mol. The unique arrangement of nitrogen and carbon atoms contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that derivatives of triazolo-pyrimidine compounds exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that triazolo-pyrimidine derivatives can inhibit the growth of bacteria and fungi.
  • Antiviral Effects : Certain derivatives have displayed activity against viral infections.
  • Anticancer Properties : Compounds in this class have been investigated for their potential to inhibit tumor growth.

Structure-Activity Relationships (SAR)

The biological activity of 7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is influenced by its structural modifications. The following table summarizes key findings related to various derivatives:

CompoundModificationKi (nM)Biological Activity
22aH at R10.29AT1 receptor antagonist
22bMe at R10.41AT1 receptor antagonist
25aOMe at R14.3Moderate potency
25bSMe at R13.3Moderate potency

These data indicate that small changes in the substituents can significantly alter the compound's affinity for target receptors and its overall biological activity .

Antimicrobial Activity

A study demonstrated that derivatives of the triazolo-pyrimidine framework exhibited significant antimicrobial activity against various pathogens. For instance, one derivative showed an EC50 value of 0.17 μM against Cryptosporidium parvum, indicating potent efficacy in vitro .

Anticancer Studies

Another investigation into the anticancer properties revealed that certain derivatives could inhibit cell proliferation in cancer cell lines. The mechanism was linked to the modulation of specific signaling pathways involved in cell growth and apoptosis .

The biological effects of 7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile may involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It has been suggested that the compound can bind to specific receptors (e.g., AT1 receptor), influencing downstream signaling cascades.

Q & A

Q. What are the common synthetic routes for 7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile, and how do reaction parameters influence yield?

Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) involving aminotriazoles, aldehydes, and active methylene precursors. Key methods include:

  • One-pot three-component reactions : Reacting 5-amino-1,2,4-triazole derivatives with aldehydes (e.g., 4-chlorobenzaldehyde) and ethyl acetoacetate in ethanol under reflux (24 hours) using APTS catalyst, achieving yields up to 75% .
  • Regioselective cyclization : Using 3,5-diaminotriazole and carbonyl compounds (e.g., ethyl 3-oxohexanoate) in glacial acetic acid, optimizing temperature (80–100°C) and solvent polarity to favor triazolo-pyrimidine formation .
  • DMF-mediated synthesis : Heating aldehydes, 3-cyanoacetyl-indole, and aminotriazoles at 120°C for 10 hours in DMF with triethylamine as a base, followed by recrystallization (EtOH/DMF) .

Q. Critical Parameters :

  • Catalyst choice : APTS enhances nucleophilic attack in MCRs .
  • Solvent polarity : Ethanol or acetic acid improves cyclization efficiency .
  • Reaction time : Prolonged reflux (24 hours) ensures complete ring closure .

Q. How is the structural characterization of this compound performed, and what analytical data are critical?

Methodological Answer: Key techniques include:

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) stretches .
  • NMR Analysis :
    • ¹H NMR : Signals for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm) .
    • ¹³C NMR : Peaks for sp² carbons in the triazole-pyrimidine core (δ 150–160 ppm) and nitrile carbon (δ 115–120 ppm) .
  • Elemental Analysis : Validates molecular formula (e.g., C₉H₆N₆O requires C 48.65%, H 2.72%, N 37.83%) .

Data Interpretation : Cross-referencing NMR splitting patterns (e.g., doublets for aromatic protons) with X-ray crystallography (if available) resolves regiochemistry ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to address contradictory yield or purity data across studies?

Methodological Answer: Conflicting data often arise from:

  • Catalyst loading : Excess APTS (>10 mol%) may promote side reactions. Titrate catalyst to 5–7 mol% to balance efficiency and byproduct suppression .
  • Solvent selection : Replace ethanol with acetic acid for acid-sensitive intermediates, improving regioselectivity .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 2 hours vs. 24 hours) while maintaining yields >70% .

Case Study : A 20% yield discrepancy in DMF-mediated synthesis was resolved by pre-drying solvents to exclude moisture, which hydrolyzes nitrile groups .

Q. What strategies are effective for resolving conflicting spectroscopic data in structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon-proton correlations to distinguish between isomeric structures .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 222.0648 for C₉H₆N₆O) with <5 ppm error .
  • X-ray crystallography : Resolves ambiguities in fused-ring systems by providing bond-length and angle data (if single crystals are obtainable) .

Example : Overlapping ¹H NMR signals at δ 7.8–8.0 ppm in a triazolo-pyrimidine derivative were resolved via NOESY, confirming spatial proximity of aromatic protons .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Electrophilic substitution : The nitrile group at C6 acts as an electron-withdrawing group, directing electrophiles to C5 or C7 positions. Introduce substituents (e.g., halogens) here to modulate electronic effects .
  • Hydrogen-bonding motifs : The 7-oxo group forms H-bonds with enzyme active sites (e.g., kinase ATP pockets). Modify substituents at C3 or C5 to enhance binding affinity .
  • SAR Studies : Replace the phenyl group with heteroaromatic rings (e.g., indole) to improve solubility and bioavailability .

Q. Experimental Design :

  • Screen derivatives against cancer cell lines (e.g., MCF-7) using MTT assays. Compounds with IC₅₀ <10 µM warrant further optimization .
  • Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase) .

Q. How can researchers design experiments to evaluate the compound’s potential as an enzyme inhibitor?

Methodological Answer:

  • Enzyme Assays :
    • Kinase inhibition : Use ADP-Glo™ assays to measure ATP consumption by kinases (e.g., CDK2) in the presence of the compound (0.1–100 µM) .
    • Dose-response curves : Calculate IC₅₀ values using non-linear regression (GraphPad Prism) .
  • Control Experiments :
    • Include positive controls (e.g., staurosporine for kinases) and assess off-target effects via counter-screening .
    • Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Analysis : Compare inhibition constants (Kᵢ) across derivatives to identify structure-activity trends. For example, cycloheptyl-substituted analogs showed 10-fold higher Kᵢ than methyl derivatives .

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